
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogue Development for Oncology and Diagnostic Applications
The compound PB28, which is structurally similar to the queried chemical, is a potential candidate for therapeutic and diagnostic applications in oncology. Researchers have developed novel analogues with reduced lipophilicity, aiming to enhance the utility of the compound (Abate et al., 2011). These analogues demonstrate significant affinity for receptor subtypes and minimal antiproliferative activity, suggesting potential for targeted cancer treatment and imaging.
Receptor Affinity and Activity Studies
Investigations into the role of piperazine N-atoms in sigma(2) receptor affinity and activity have been conducted using analogues of PB28. This research is crucial for understanding how specific chemical modifications impact receptor binding and activity. The findings indicate that both basic N-atoms are essential for effective sigma(2) receptor binding, with some compounds showing potent sigma(2) affinity and potential antiproliferative activity in cancer cells (Berardi et al., 2009).
Development of Fluorescent Derivatives for Cellular Studies
Fluorescent derivatives of the σ(2) high-affinity ligand PB28 have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. These derivatives help in understanding the mechanisms of action of σ(2) receptors and their role in cell proliferation. Their studies show a correlation between cell proliferation and σ(2) receptor activity, providing insights into tumor cell behavior and potential therapeutic targets (Abate et al., 2011).
Exploration of Anticancer and Antituberculosis Potential
Research into derivatives of similar compounds has shown potential for anticancer and antituberculosis applications. These studies indicate the therapeutic potential of such compounds in treating diseases like cancer and tuberculosis, highlighting the importance of chemical modification in enhancing drug efficacy (Mallikarjuna et al., 2014).
Development of PET Radiotracers
Hybrid structures combining elements of high-affinity σ(2) receptor ligands have been designed for potential use in PET tracer development. These compounds exhibit excellent σ(1)/σ(2) selectivities and interactions with P-gp, making them valuable in the development of diagnostic tools for tumors, especially those overexpressing P-gp (Abate et al., 2011).
properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-31-14-13-26-23(28)27(20-9-10-20)22(24-26)19-7-4-12-25(16-19)32(29,30)21-11-8-17-5-2-3-6-18(17)15-21/h8,11,15,19-20H,2-7,9-10,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGEJOZAIETIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

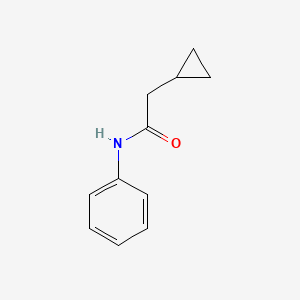
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
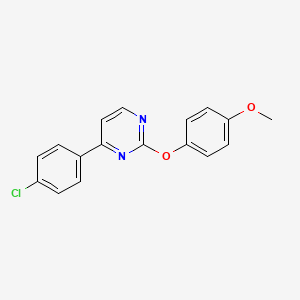
![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)
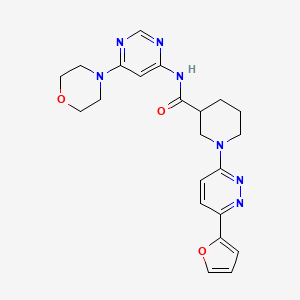
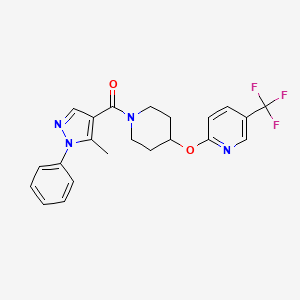
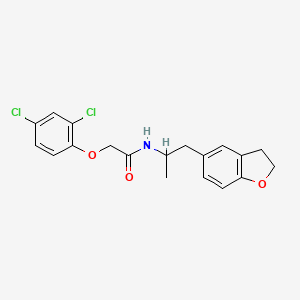
![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
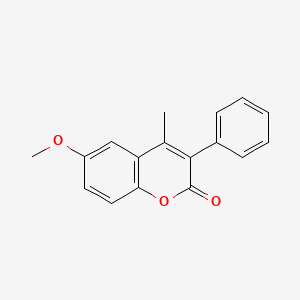

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)